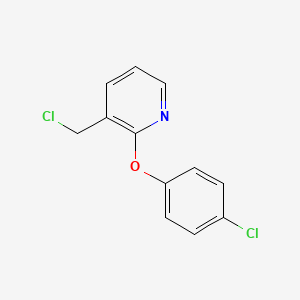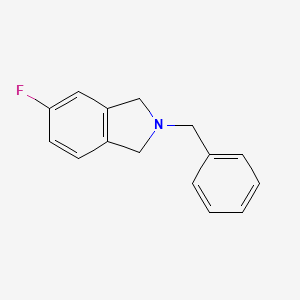
2-Benzyl-5-fluoroisoindoline
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Benzyl-5-fluoroisoindoline typically involves the use of palladium-catalyzed reactions. One common method includes the hydrogenation of N-benzyl-5-fluoroisoindoline using palladium hydroxide on carbon as a catalyst in the presence of ethanol and hydrochloric acid . The reaction is carried out under hydrogen at 50 psi for 18 hours at 45°C, followed by cooling and filtration to remove the catalyst .
Industrial production methods for this compound may involve similar catalytic hydrogenation processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Benzyl-5-fluoroisoindoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced isoindoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted isoindoline derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research has shown that derivatives of isoindoline, including 2-Benzyl-5-fluoroisoindoline, have potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials, agrochemicals, and as intermediates in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Benzyl-5-fluoroisoindoline involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-5-fluoroisoindoline can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Isoindoline Derivatives: Compounds like N-isoindoline-1,3-dione have similar chemical reactivity and applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoindoline and indole derivatives.
Eigenschaften
IUPAC Name |
2-benzyl-5-fluoro-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDDQNUCGPXOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

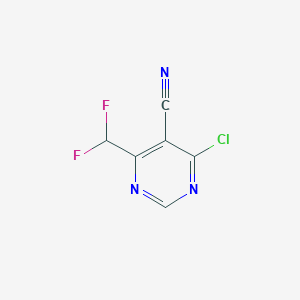
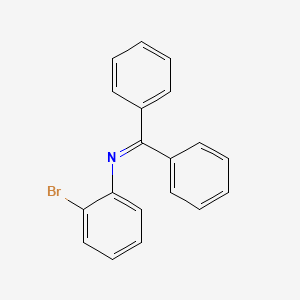

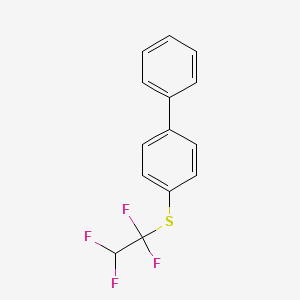

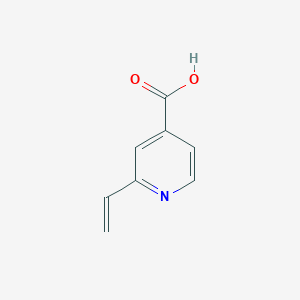
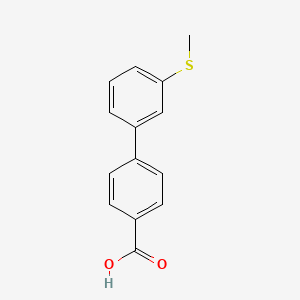
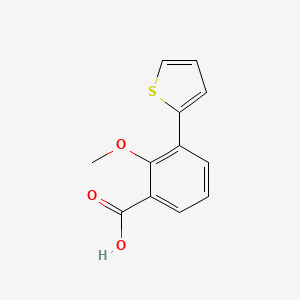
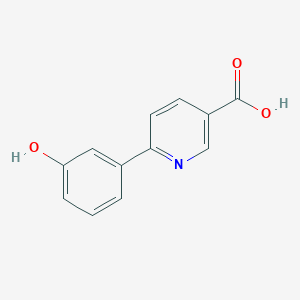
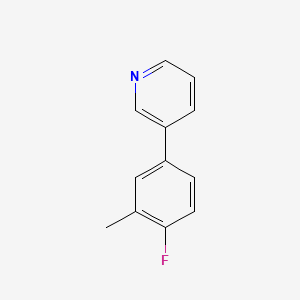
![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6320054.png)
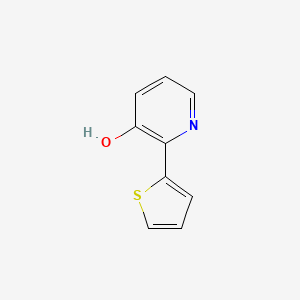
![6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)
